molecular formula C18H28N2O2 B2540446 N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 439096-45-4

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No. B2540446
CAS RN: 439096-45-4
M. Wt: 304.434
InChI Key: PZSCBBMHDMBPNZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a cyclic amide compound derived from the cycloheptanone ring and the pyrrole-2-carboxamide group. It has a molecular weight of 256.36 g/mol and has been studied in various scientific research applications. It is a relatively new compound and has been used in a variety of research studies in the past few years.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide belongs to the class of 2-arylpropanoic acids , which are non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used for treating arthritis and musculoskeletal disorders. Notably, ibuprofen , a well-known NSAID, shares structural similarities with our compound. By coupling ibuprofen with tryptamine via an amide bond, researchers obtained N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . This suggests potential anti-inflammatory and analgesic effects.

Biological Activities

Tryptamine and its derivatives exhibit a diverse range of biological activities. These include interactions with serotonin receptors, neurotransmitter modulation, and potential antidepressant effects. The incorporation of tryptamine into our compound may contribute to its pharmacological profile .

Anticancer Potential

Given the compound’s structural features, it’s worth exploring its potential as an anticancer agent. Researchers have synthesized related analogs with inhibitory effects on tubulin polymerization, a critical process for cell division. Investigating this compound’s impact on cancer cell lines could reveal promising leads .

Neuroprotective Effects

The indole moiety in our compound suggests possible neuroprotective properties. Indoles are associated with antioxidant and anti-neuroinflammatory effects. Investigating whether this compound protects neurons from oxidative stress or inflammation could be valuable .

Drug Delivery Systems

Amides play a crucial role in drug delivery due to their stability and ease of synthesis. Researchers might explore this compound as a building block for novel drug delivery systems. Its lipophilic character and potential interactions with biological membranes could enhance drug transport .

Scaffold for Medicinal Chemistry

Finally, our compound serves as a scaffold for further medicinal chemistry studies. By modifying its substituents, researchers can create analogs with tailored properties. These modifications could lead to optimized drug candidates for specific therapeutic applications .

properties

IUPAC Name

N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-13(4-2)17(21)14-11-16(19-12-14)18(22)20-15-9-7-5-6-8-10-15/h11-13,15,19H,3-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSCBBMHDMBPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330142
Record name N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

439096-45-4
Record name N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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